ARN-6039 - 1675206-11-7

ARN-6039

Catalog Number: EVT-260074
CAS Number: 1675206-11-7
Molecular Formula: C21H21F3N2O3
Molecular Weight: 406.4052
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARN-6039 (being developed by Arrien), is a Potent, Orally Available Inverse Agonist of RORgammat for Autoimmune Neuroinflammatory Demyelinating Disease. The activity of ARN-6039 against RORt was demonstrated in a RORt-activated IL-17A Prom/LUCPorter assay in HEK 293 cells (360 nM) and in IL-17 release from CD4+T cell assays (220 nM). The compound also possesses ideal CNS drug-like criteria, exhibited excellent pharmacokinetics (%F: 37), pharmacodynamics, and correlative PK/PD and ADME characteristics.
Source and Classification

ARN-6039 is synthesized through advanced organic chemistry techniques and is classified under small molecule inhibitors. Its mechanism of action involves targeting specific proteins or pathways that are crucial for the proliferation of cancer cells, making it a potential candidate for cancer therapeutics.

Synthesis Analysis

Methods and Technical Details

The synthesis of ARN-6039 employs a combination of traditional organic synthesis methods and modern techniques such as microwave-assisted synthesis to enhance efficiency and yield. Key steps in the synthesis include:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  2. Reactions: Common reactions include acylation, coupling reactions, and cyclization, which are optimized for high yield and purity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.

The detailed synthetic pathway typically involves multiple reaction steps, each requiring careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

Structure and Data

ARN-6039 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide data on:

  • Molecular Weight: The molecular weight of ARN-6039 is determined through mass spectrometry.
  • Functional Groups: Identification of key functional groups that play a role in its mechanism of action.

The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively.

Chemical Reactions Analysis

Reactions and Technical Details

ARN-6039 undergoes several chemical reactions that are critical to its function:

  1. Binding Interactions: The compound interacts with target proteins through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
  2. Metabolic Stability: Understanding the metabolic pathways that ARN-6039 may undergo in biological systems is crucial for predicting its pharmacokinetics.
  3. Degradation Pathways: Identifying potential degradation products helps in assessing the stability of the compound under physiological conditions.

These reactions are studied using various analytical techniques including chromatography and spectrometry.

Mechanism of Action

Process and Data

ARN-6039 exerts its therapeutic effects through a specific mechanism that involves:

  1. Target Engagement: The compound binds to its target protein with high affinity, inhibiting its activity.
  2. Pathway Modulation: By inhibiting key proteins involved in cell signaling pathways, ARN-6039 can disrupt processes such as cell proliferation and survival.
  3. Biological Outcomes: The inhibition leads to reduced tumor growth or enhanced apoptosis in cancer cells.

Data from preclinical studies indicate promising results regarding the efficacy of ARN-6039 in various cancer models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ARN-6039 include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility profiles are important for formulation; ARN-6039 may exhibit varying solubility in different solvents.

Chemical properties encompass:

  • Stability: Stability under various pH levels and temperatures is assessed to ensure efficacy during storage.
  • Reactivity: Potential reactivity with biological molecules is evaluated to predict interactions within the body.

Relevant data from studies provide insights into these properties, guiding formulation development.

Applications

Scientific Uses

ARN-6039 has potential applications in several areas:

  1. Cancer Therapy: As an inhibitor targeting specific oncogenic pathways, it may be used in treating various cancers.
  2. Research Tool: The compound can serve as a research tool for studying cellular mechanisms involved in disease progression.
  3. Combination Therapies: It may be explored in combination with other therapeutic agents to enhance treatment outcomes.
Introduction to ARN-6039: Background and Scientific Significance

ARN-6039: Molecular Identity and Structural Classification

ARN-6039 (CAS# 1675206-11-7) is a synthetically derived small molecule with the chemical name 6-methoxy-5-morpholino-2-((3-(trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-1H-inden-1-one. Its molecular formula is C21H21F3N2O3, and it has a molecular weight of 406.40 g/mol. Structurally, it features:

  • A morpholino group (N4CCOCC4) contributing to solubility
  • A trifluoromethyl pyridine moiety enhancing binding affinity
  • A dihydroindenone core enabling hydrophobic interactions [1] [4] [5]

The compound is classified as a retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist, binding competitively to the ligand-binding domain (LBD) of RORγt. This binding displaces endogenous agonists like cholesterol oxysterols, thereby suppressing transcriptional activity [4] [6] [8].

Table 1: Molecular Characteristics of ARN-6039

PropertyValue
CAS Number1675206-11-7
Molecular FormulaC21H21F3N2O3
Exact Mass406.1504 g/mol
SMILES NotationCOC1=C(N2CCOCC2)C=C(CC(CC3=NC=CC=C3C(F)(F)F)C4=O)C4=C1
XLogP33.9 (Predicted)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0

Historical Context of RORγt Inverse Agonists in Autoimmune Therapeutics

The therapeutic targeting of RORγt emerged from discoveries linking cholesterol metabolism to immune regulation. Early research identified that:

  • Oxysterols (e.g., 25-hydroxycholesterol) and cholesterol intermediates (e.g., desmosterol) function as endogenous RORγ agonists, promoting Th17 cell differentiation [2] [6].
  • Digoxin, a cardiac glycoside, was the first identified RORγt inverse agonist (2010) but exhibited off-target toxicity due to Na⁺/K⁺ ATPase inhibition [9].

This prompted the development of selective synthetic inverse agonists:

  • First-generation agents (2012–2015): Focused on sterol-mimetic scaffolds with limited oral bioavailability.
  • ARN-6039 (discovered ~2016): Engineered for oral efficacy and CNS penetration, critical for neuroinflammatory diseases [4] [9].
  • Clinical candidates: Includes VTP-43742 (Phase II) and JNJ-3534 (Phase I), though ARN-6039 was among the earliest with demonstrated in vivo efficacy in demyelination models [9].

Table 2: Evolution of RORγt Inverse Agonists

CompoundClassKey AdvancementStatus
DigoxinSteroid glycosideFirst inverse agonist identifiedNot developed
TriterpenesNatural productsSubtype selectivity (e.g., ursolic acid)Preclinical
ARN-6039Synthetic phenylglycinamideOral bioavailability; CNS activityPhase I (2017)
VTP-43742Biphenyl sulfonamideEnhanced potency vs. psoriasisPhase II

Rationale for Targeting Th17 Cell Pathways in Immune-Mediated Disorders

Th17 cells express RORγt as their master transcription factor and drive pathology in autoimmune diseases via:

  • Secretion of IL-17A/F, IL-22, and GM-CSF, amplifying inflammation and neutrophil recruitment [3] [10].
  • Disruption of tissue barriers (e.g., blood-brain, intestinal mucosa), enabling autoantibody penetration [3] [7].

ARN-6039’s therapeutic rationale hinges on:

  • Precision targeting: Unlike broad immunosuppressants, it specifically inhibits RORγt, preserving Th1/Treg functions [6] [9].
  • Disease relevance: Th17 pathways are genetically validated in multiple sclerosis, psoriasis, and rheumatoid arthritis through genome-wide association studies (GWAS) [10]. Key evidence includes:
  • IL-17A knockout mice showing resistance to experimental autoimmune encephalomyelitis (EAE) [3].
  • RORγt-deficient mice lacking lymph nodes and Th17-mediated inflammation [2] [6].

ARN-6039 validates this mechanism by:

  • Suppressing IL-17A promoter activity in HEK293 cells (IC50 = 360 nM).
  • Inhibiting IL-17 release from primary CD4⁺ T cells (IC50 = 220 nM) [4] [8].

Table 3: Th17 Cytokines and Autoimmune Disease Links

CytokinePrimary Disease AssociationARN-6039’s Effect
IL-17APsoriasis, Multiple sclerosis70–80% reduction in models
IL-17FInflammatory bowel diseaseCo-suppression with IL-17A
IL-22Rheumatoid arthritisIndirect inhibition
GM-CSFNeuroinflammationReduced CNS infiltration

This mechanistic approach positions ARN-6039 as a pioneering disease-modifying agent for autoimmune demyelinating conditions, distinct from symptomatic therapies [1] [4] [9].

Properties

CAS Number

1675206-11-7

Product Name

ARN-6039

IUPAC Name

6-methoxy-5-morpholino-2-((3-(trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-1H-inden-1-one

Molecular Formula

C21H21F3N2O3

Molecular Weight

406.4052

InChI

InChI=1S/C21H21F3N2O3/c1-28-19-12-15-13(11-18(19)26-5-7-29-8-6-26)9-14(20(15)27)10-17-16(21(22,23)24)3-2-4-25-17/h2-4,11-12,14H,5-10H2,1H3

InChI Key

CQSDLVKTQRLMJB-UHFFFAOYSA-N

SMILES

COC1=C(N2CCOCC2)C=C(CC(CC3=NC=CC=C3C(F)(F)F)C4=O)C4=C1

Solubility

Soluble in DMSO

Synonyms

ARN-6039; ARN 6039; ARN6039;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.